molecular formula C23H28N4O3 B15117643 2-(2,4-dimethoxybenzoyl)-5-{2-methyl-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}-octahydropyrrolo[3,4-c]pyrrole

2-(2,4-dimethoxybenzoyl)-5-{2-methyl-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}-octahydropyrrolo[3,4-c]pyrrole

Cat. No.: B15117643
M. Wt: 408.5 g/mol
InChI Key: OYTDROALYIVKFP-UHFFFAOYSA-N
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Description

2-(2,4-dimethoxybenzoyl)-5-{2-methyl-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}-octahydropyrrolo[3,4-c]pyrrole is a complex organic compound that belongs to the class of heterocyclic compounds This compound is characterized by its unique structure, which includes a pyrrolo[3,4-c]pyrrole core fused with a cyclopenta[d]pyrimidine ring and a dimethoxybenzoyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,4-dimethoxybenzoyl)-5-{2-methyl-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}-octahydropyrrolo[3,4-c]pyrrole involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Pyrrolo[3,4-c]pyrrole Core: The synthesis begins with the formation of the pyrrolo[3,4-c]pyrrole core through a cyclization reaction. This step typically involves the reaction of a suitable diamine with a diketone under acidic conditions.

    Introduction of the Cyclopenta[d]pyrimidine Ring: The next step involves the introduction of the cyclopenta[d]pyrimidine ring through a condensation reaction with a suitable aldehyde or ketone. This step may require the use of a catalyst, such as a Lewis acid, to facilitate the reaction.

    Attachment of the Dimethoxybenzoyl Group: The final step involves the attachment of the dimethoxybenzoyl group through an acylation reaction. This step typically involves the reaction of the intermediate compound with 2,4-dimethoxybenzoyl chloride in the presence of a base, such as pyridine.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and scalability. This may include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts.

Chemical Reactions Analysis

Types of Reactions

2-(2,4-dimethoxybenzoyl)-5-{2-methyl-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}-octahydropyrrolo[3,4-c]pyrrole can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents, such as potassium permanganate or chromium trioxide, to form corresponding oxidized products.

    Reduction: Reduction of the compound can be achieved using reducing agents, such as lithium aluminum hydride or sodium borohydride, to form reduced derivatives.

    Substitution: The compound can undergo substitution reactions, such as nucleophilic substitution, where a nucleophile replaces a leaving group in the molecule.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Nucleophiles (e.g., amines, thiols), polar aprotic solvents (e.g., dimethyl sulfoxide), elevated temperatures.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.

Scientific Research Applications

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound has shown potential as a bioactive molecule with applications in drug discovery and development.

    Medicine: The compound is being investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.

    Industry: The compound is used in the development of new materials with unique properties, such as polymers and catalysts.

Mechanism of Action

The mechanism of action of 2-(2,4-dimethoxybenzoyl)-5-{2-methyl-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}-octahydropyrrolo[3,4-c]pyrrole involves its interaction with specific molecular targets and pathways. The compound may exert its effects through the following mechanisms:

    Enzyme Inhibition: The compound may inhibit the activity of specific enzymes, such as kinases or proteases, by binding to their active sites.

    Receptor Modulation: The compound may modulate the activity of specific receptors, such as G-protein-coupled receptors or ion channels, by binding to their ligand-binding sites.

    Signal Transduction Pathways: The compound may affect signal transduction pathways, such as the MAPK or PI3K/Akt pathways, by modulating the activity of key signaling proteins.

Comparison with Similar Compounds

2-(2,4-dimethoxybenzoyl)-5-{2-methyl-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}-octahydropyrrolo[3,4-c]pyrrole can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of structural features, which may confer unique biological activities and chemical properties.

Properties

Molecular Formula

C23H28N4O3

Molecular Weight

408.5 g/mol

IUPAC Name

(2,4-dimethoxyphenyl)-[2-(2-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]methanone

InChI

InChI=1S/C23H28N4O3/c1-14-24-20-6-4-5-18(20)22(25-14)26-10-15-12-27(13-16(15)11-26)23(28)19-8-7-17(29-2)9-21(19)30-3/h7-9,15-16H,4-6,10-13H2,1-3H3

InChI Key

OYTDROALYIVKFP-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=C(CCC2)C(=N1)N3CC4CN(CC4C3)C(=O)C5=C(C=C(C=C5)OC)OC

Origin of Product

United States

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